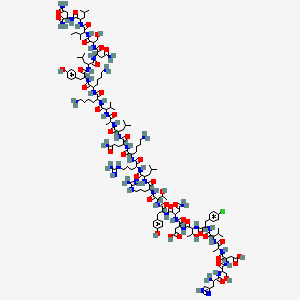![molecular formula C8H7FN2 B14760565 7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
7-Fluoro-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine, 7-fluoro-2-methyl- is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position enhances its chemical properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency and yield . These methods are optimized to produce high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine, 7-fluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine, 7-fluoro-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine, 7-fluoro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA A receptor agonist, which contributes to its sedative and anxiolytic effects . Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine
- 7-Methyl-2-phenylimidazo[1,2-a]pyridine
- 7-Methyl-2-(2-Naphthyl)imidazo[1,2-a]pyridine
Uniqueness
Imidazo[1,2-a]pyridine, 7-fluoro-2-methyl- stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogues .
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 |
InChI Key |
RIUYNSATGNPXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
